
1-acetyl-3-(4-ethylphenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-3-(4-ethylphenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. It has gained significant attention in scientific research due to its potential applications in medicinal chemistry. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
作用機序
The mechanism of action of 1-acetyl-3-(4-ethylphenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, studies have suggested that the compound exerts its anticancer activity by inducing apoptosis, a process of programmed cell death. It has also been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. In addition, this compound has been shown to inhibit the growth of fungi and bacteria by disrupting their cell wall or membrane.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning. Furthermore, the compound has been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. In addition, this compound has been shown to exhibit antioxidant activity, which may protect against oxidative stress-induced damage.
実験室実験の利点と制限
The advantages of using 1-acetyl-3-(4-ethylphenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazole in lab experiments include its high yield of synthesis, low cost, and potential applications in medicinal chemistry. However, the compound has some limitations, including its low solubility in water, which may affect its bioavailability and pharmacokinetics. In addition, the mechanism of action of the compound is not fully understood, which may limit its potential applications in drug development.
将来の方向性
There are several future directions for the research on 1-acetyl-3-(4-ethylphenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazole. One direction is to investigate the compound's potential applications in the treatment of Alzheimer's disease. Further studies are needed to elucidate the mechanism of action of the compound and to determine its efficacy and safety in preclinical and clinical trials. Another direction is to explore the compound's potential applications in the treatment of fungal and bacterial infections. The development of new antimicrobial agents is crucial due to the increasing prevalence of drug-resistant pathogens. Finally, further studies are needed to investigate the compound's potential applications in the treatment of various types of cancer. The development of new anticancer agents is essential to improve the survival and quality of life of cancer patients.
合成法
The synthesis of 1-acetyl-3-(4-ethylphenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazole involves the condensation of 4-ethylbenzaldehyde, acetylacetone, and 2-furylhydrazine. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide. The resulting product is then purified by recrystallization or chromatography. The yield of the synthesis method is typically high, making it a cost-effective approach for producing the compound.
科学的研究の応用
1-acetyl-3-(4-ethylphenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazole has shown potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, liver cancer, and lung cancer. The compound has also been investigated for its antifungal, antibacterial, and anti-inflammatory properties. Furthermore, this compound has been explored as a potential candidate for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning.
特性
IUPAC Name |
1-[5-(4-ethylphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-3-13-6-8-14(9-7-13)15-11-16(17-5-4-10-21-17)19(18-15)12(2)20/h4-10,16H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLHUJOPRREWHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2952762.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2952764.png)
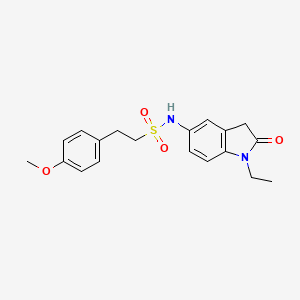
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide](/img/structure/B2952766.png)
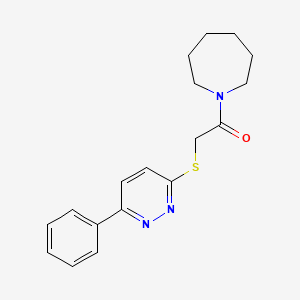
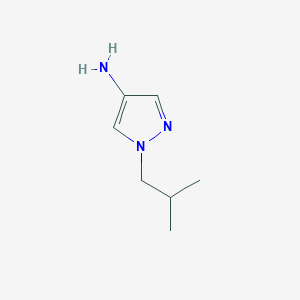
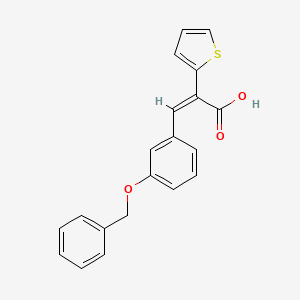

![2-[8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2952776.png)
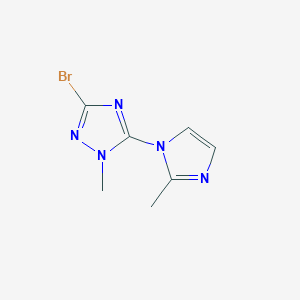
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2952781.png)

